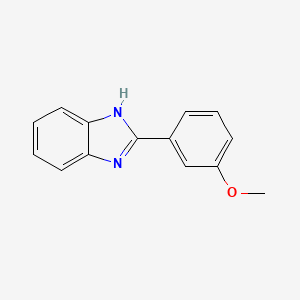

2-(3-methoxyphenyl)-1H-1,3-benzodiazole

Description

2-(3-Methoxyphenyl)-1H-1,3-benzodiazole (CAS: 36677-36-8) is a benzimidazole derivative characterized by a benzodiazole core substituted with a 3-methoxyphenyl group at the 2-position. The methoxy group enhances electron density via resonance and inductive effects, facilitating π-π stacking and dipole-dipole interactions . Its planar structure promotes stacking in solid-state forms, while hydrogen bonding via the NH group and methoxy oxygen influences solubility and reactivity. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-339676) and serves as a scaffold for pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMZPXRUPPCGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355242 | |

| Record name | 2-(3-methoxyphenyl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36677-36-8 | |

| Record name | 2-(3-methoxyphenyl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with orthoesters or orthoformates in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The diazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(3-hydroxyphenyl)-1H-1,3-benzodiazole.

Reduction: Formation of partially or fully reduced benzodiazole derivatives.

Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-1H-1,3-benzodiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy group can influence its binding affinity and specificity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzimidazoles with Aromatic Moieties

Compound 9f (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide)

- Structure : Features a benzodiazole core linked to a triazole-thiazole-acetamide chain and a 3-methoxyphenyl group.

- Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under microwave irradiation .

- Properties : Enhanced π-π interactions due to the triazole-thiazole system, with a molecular formula of C28H23N7O3S and elemental analysis (Calcd: C 62.56%, H 4.31%, N 18.24%) .

Compound 1b (2-(1H-1,3-Benzodiazol-2-yl)phenol)

- Structure: Benzodiazole core with a phenolic hydroxyl group at the 2-position.

- Synthesis : Prepared via condensation of o-phenylenediamine (OPA) and salicylaldehyde under microwave irradiation .

- Activity : Exhibited strong antimicrobial activity against Staphylococcus aureus (MIC < 0.3125 mg·mL⁻¹) and Candida albicans (MIC < 0.3125 mg·mL⁻¹) due to hydrogen bonding and hydrophobic interactions .

Compound 5b (5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol)

- Structure : Trihydroxybenzene fused to a benzodiazole core.

- Synthesis : Synthesized via click chemistry using gallic acid and OPA .

- Activity: Superior antioxidant activity (DPPH IC₅₀ = 12.5 μM) and potent antimicrobial effects (MIC = 0.156 mg·mL⁻¹ against S. aureus) due to polyphenol-mediated redox activity .

Benzimidazoles with Aliphatic or Heterocyclic Substituents

Compound 3b (2-[(1E)-2,6-Dimethylhepta-1,5-dien-1-yl]-1H-1,3-benzodiazole)

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy (2-(3-methoxyphenyl)-1H-1,3-benzodiazole) and hydroxyl (1b) groups enhance solubility and receptor binding via polar interactions .

- Nitro/Hydrazone Moieties : Nitroaryl groups (MMV396693) induce oxidative stress in parasites, while hydrazones enable metal chelation .

Biological Activity

2-(3-Methoxyphenyl)-1H-1,3-benzodiazole (CAS No. 36677-36-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a benzodiazole core substituted with a methoxyphenyl group. This structural configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 198.21 g/mol |

| CAS Number | 36677-36-8 |

| Solubility | Soluble in organic solvents like DMSO |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria.

- Anticancer Properties : Preliminary research suggests it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC value of 25 µM, suggesting notable anticancer activity. The study concluded that further exploration into its mechanism could reveal more about its potential therapeutic applications.

Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. Mice treated with this compound showed improved cognitive function and reduced markers of oxidative damage compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.